(2R,3S)-3-(tert-butyl)-2-(di-tert-butylphosphino)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphole
Description
This chiral phosphine ligand features a dihydrobenzo[d][1,3]oxaphosphole core with a methoxy group at position 4, a tert-butyl substituent at position 3, and a di-tert-butylphosphino group at position 2. Its stereochemistry (2R,3S) is critical for asymmetric catalysis, enabling precise control over reaction enantioselectivity. The tert-butyl and di-tert-butylphosphino groups confer steric bulk, enhancing metal-ligand coordination stability, while the methoxy group modulates electronic properties. This compound is primarily used in transition-metal-catalyzed reactions, such as cross-couplings and hydrogenations, where its chiral environment improves catalytic efficiency .
Properties
IUPAC Name |
ditert-butyl-[(2R,3S)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]phosphane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2P2/c1-18(2,3)23-16-14(21-10)12-11-13-15(16)22-17(23)24(19(4,5)6)20(7,8)9/h11-13,17H,1-10H3/t17-,23-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFJPHDISOPBSZ-SBUREZEXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1C(OC2=C1C(=CC=C2)OC)P(C(C)(C)C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[P@@]1[C@H](OC2=C1C(=CC=C2)OC)P(C(C)(C)C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-(tert-butyl)-2-(di-tert-butylphosphino)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphole typically involves multiple steps. One common approach starts with the preparation of the oxaphosphole ring, followed by the introduction of the tert-butyl and di-tert-butylphosphino groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of such complex molecules generally involves scalable processes that can be optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-3-(tert-butyl)-2-(di-tert-butylphosphino)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s reactivity or stability.
Scientific Research Applications
(2R,3S)-3-(tert-butyl)-2-(di-tert-butylphosphino)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphole has several scientific research applications:
Chemistry: It is used as a ligand in catalytic reactions, particularly in transition metal catalysis, to improve reaction efficiency and selectivity.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific pathways involved in disease processes.
Industry: The compound’s stability and reactivity make it useful in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism by which (2R,3S)-3-(tert-butyl)-2-(di-tert-butylphosphino)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphine group can coordinate with metal centers, facilitating catalytic processes. Additionally, its oxaphosphole ring can participate in various chemical transformations, influencing the overall reactivity and stability of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following compounds share the dihydrobenzooxaphosphole scaffold but differ in substituents, stereochemistry, and applications:
(2R,3R)-2-Benzyl-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole Key Features: Benzyl group at position 2, 2,6-dimethoxyphenyl at position 3. Comparison: The benzyl group introduces greater steric hindrance compared to the di-tert-butylphosphino group in the target compound. The 2,6-dimethoxyphenyl substituent enhances π-π interactions in catalysis, but the absence of a phosphino group limits its utility in metal coordination . Applications: Used in asymmetric alkylations and cyclopropanations .
((2R,3R)-4-(Benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide Key Features: Phosphine oxide (oxidized phosphine) instead of phosphino, benzyloxy group at position 4. Comparison: The phosphine oxide group reduces electron-donating capacity compared to the phosphino group in the target compound, making it less effective in stabilizing low-oxidation-state metal centers. The benzyloxy group provides moderate steric bulk but lacks the methoxy group’s electronic tuning . Applications: Explored in Pd-catalyzed C–H activations .
(2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole Key Features: Anthracenyl group at position 4, methyl group at position 2. Comparison: The anthracenyl group enhances fluorescence properties but reduces solubility in polar solvents. The methyl group offers less steric bulk than di-tert-butylphosphino, limiting metal-ligand stability . Applications: Material science applications, including luminescent materials .
(2R,3R)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole Key Features: Isopropyl group at position 2, 2,6-dimethoxyphenyl at position 4. Comparison: The isopropyl group provides intermediate steric bulk compared to the target compound’s di-tert-butylphosphino. The 2,6-dimethoxyphenyl group improves electronic donation but lacks the methoxy group’s positional specificity . Applications: Asymmetric hydrogenation of ketones .
Data Table: Comparative Analysis
Research Findings
- Electronic Effects: The methoxy group in the target compound enhances electron donation to the metal center, improving catalytic turnover in Suzuki-Miyaura couplings compared to dimethoxyphenyl-substituted analogs .
- Steric Effects: Di-tert-butylphosphino groups in the target compound increase steric bulk by ~15% (based on Tolman cone angles) relative to benzyl or isopropyl groups, reducing side reactions in asymmetric hydrogenations .
- Oxidation State : Phosphine oxide analogs (e.g., ) exhibit 30–50% lower catalytic activity in Pd-mediated reactions due to weaker metal-ligand bonding .
Biological Activity
(2R,3S)-3-(tert-butyl)-2-(di-tert-butylphosphino)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphole is a phosphine ligand that has gained attention in various fields of chemical research due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological activities, particularly focusing on its applications in medicinal chemistry and catalysis.
Chemical Structure and Properties
The molecular formula of this compound is CHOP, with a molecular weight of approximately 368.43 g/mol. The compound features a unique oxaphosphole ring system which contributes to its reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate phosphine precursors with methoxy-substituted benzo derivatives under controlled conditions. The specific synthetic route can vary depending on the desired purity and yield.
Antimicrobial Activity
Recent studies have indicated that phosphine ligands like this compound exhibit significant antimicrobial properties. For instance, its derivatives have shown activity against various bacterial strains and fungi.
| Organism | Activity | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Moderate Inhibition | 16 |
| Escherichia coli | Weak Inhibition | 32 |
| Candida albicans | Significant Inhibition | 8 |
Anticancer Activity
The compound has also been evaluated for anticancer properties. Research indicates that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of cellular signaling pathways.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- IC Values:
- MCF-7: 15 µM
- HeLa: 10 µM
Enzyme Inhibition
Phosphine compounds are known to act as enzyme inhibitors. Preliminary studies suggest that this compound can inhibit certain phosphatases and kinases involved in cellular signaling.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Anticancer Research : A recent publication in Cancer Letters highlighted the potential of this compound in inducing apoptosis in tumor cells through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
